molecular formula C17H19BrN2O2 B5106208 1-(5-bromo-2-furoyl)-4-(4-methylbenzyl)piperazine

1-(5-bromo-2-furoyl)-4-(4-methylbenzyl)piperazine

Cat. No. B5106208
M. Wt: 363.2 g/mol
InChI Key: DEWQRLGOPGBQCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-bromo-2-furoyl)-4-(4-methylbenzyl)piperazine, also known as BFP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BFP is a piperazine derivative that has been synthesized through a multi-step process, and it possesses unique properties that make it suitable for use in scientific research.

Mechanism of Action

The mechanism of action of 1-(5-bromo-2-furoyl)-4-(4-methylbenzyl)piperazine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and proliferation. 1-(5-bromo-2-furoyl)-4-(4-methylbenzyl)piperazine has been shown to inhibit the activity of the enzyme topoisomerase II, which is essential for DNA replication and cell division. Additionally, 1-(5-bromo-2-furoyl)-4-(4-methylbenzyl)piperazine has been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects
1-(5-bromo-2-furoyl)-4-(4-methylbenzyl)piperazine has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 1-(5-bromo-2-furoyl)-4-(4-methylbenzyl)piperazine can induce apoptosis, or programmed cell death, in cancer cells. Additionally, 1-(5-bromo-2-furoyl)-4-(4-methylbenzyl)piperazine has been shown to inhibit the migration and invasion of cancer cells, which are essential processes for tumor metastasis. 1-(5-bromo-2-furoyl)-4-(4-methylbenzyl)piperazine has also been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the primary advantages of 1-(5-bromo-2-furoyl)-4-(4-methylbenzyl)piperazine is its potent antitumor and antiproliferative activities, which make it a promising candidate for the development of anticancer drugs. Additionally, 1-(5-bromo-2-furoyl)-4-(4-methylbenzyl)piperazine is relatively easy to synthesize, which makes it readily available for use in scientific research. However, one of the limitations of 1-(5-bromo-2-furoyl)-4-(4-methylbenzyl)piperazine is its poor solubility in water, which may limit its bioavailability and effectiveness in vivo.

Future Directions

There are several future directions for research on 1-(5-bromo-2-furoyl)-4-(4-methylbenzyl)piperazine. One area of interest is the development of 1-(5-bromo-2-furoyl)-4-(4-methylbenzyl)piperazine-based anticancer drugs, which could potentially be used to treat various types of cancer. Additionally, further studies are needed to fully elucidate the mechanism of action of 1-(5-bromo-2-furoyl)-4-(4-methylbenzyl)piperazine and to identify its molecular targets. Finally, studies are needed to investigate the potential use of 1-(5-bromo-2-furoyl)-4-(4-methylbenzyl)piperazine in the treatment of other diseases, such as neurodegenerative disorders.

Synthesis Methods

The synthesis of 1-(5-bromo-2-furoyl)-4-(4-methylbenzyl)piperazine involves several steps, starting with the reaction of 5-bromo-2-furoic acid with thionyl chloride to produce 5-bromo-2-furoyl chloride. This compound is then reacted with 4-methylbenzylamine to form the intermediate 1-(5-bromo-2-furoyl)-4-(4-methylbenzyl)piperazine. This intermediate is further purified through recrystallization to obtain the final product, 1-(5-bromo-2-furoyl)-4-(4-methylbenzyl)piperazine.

Scientific Research Applications

1-(5-bromo-2-furoyl)-4-(4-methylbenzyl)piperazine has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of interest is in medicinal chemistry, where 1-(5-bromo-2-furoyl)-4-(4-methylbenzyl)piperazine has been shown to possess significant antitumor and antiproliferative activities against various cancer cell lines. Additionally, 1-(5-bromo-2-furoyl)-4-(4-methylbenzyl)piperazine has also been investigated for its potential use as an antipsychotic and antidepressant agent.

properties

IUPAC Name

(5-bromofuran-2-yl)-[4-[(4-methylphenyl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN2O2/c1-13-2-4-14(5-3-13)12-19-8-10-20(11-9-19)17(21)15-6-7-16(18)22-15/h2-7H,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEWQRLGOPGBQCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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